molecular formula C12H12N2 B1594271 2-(4-Aminobenzyl)pyridine CAS No. 58498-12-7

2-(4-Aminobenzyl)pyridine

Cat. No.: B1594271
CAS No.: 58498-12-7
M. Wt: 184.24 g/mol
InChI Key: UTLDQPSPINRRLM-UHFFFAOYSA-N
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Description

2-(4-Aminobenzyl)pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been found that similar compounds have been used in the synthesis of complexes with palladium (ii), which are known to interact with various biological targets .

Mode of Action

The mode of action of 4-(pyridin-2-ylmethyl)aniline involves its interaction with its targets, leading to various changes. For instance, in the case of palladium (II) complexes, the substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

Biochemical Pathways

It’s known that palladium (ii) complexes, which can be synthesized using similar compounds, can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .

Result of Action

Similar compounds have been used in the synthesis of palladium (ii) complexes, which have shown potential in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(pyridin-2-ylmethyl)aniline. For instance, a probe based on a similar compound, N,N-bis (pyridin-2-ylmethyl) aniline, was found to work well in environmental samples and was pH-insensitive under near-neutral conditions . Many factors can impact the measurement of environmental samples, such as pH, coexisting ions interference, temperature, etc .

Biochemical Analysis

Biochemical Properties

2-(4-Aminobenzyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with microbial enzymes, leading to the inhibition of microbial growth . The compound’s interaction with enzymes such as pyridine nucleotide coenzymes (NAD and NADP) is crucial for its role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridine derivatives, including this compound, can affect the cytotoxic properties of tumor cells by targeting specific cellular pathways . The compound’s impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of enzymes involved in these processes. Additionally, its antimicrobial properties suggest that it can disrupt microbial cell function by interfering with essential cellular mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit microbial enzymes is a key aspect of its antimicrobial activity . Furthermore, its interaction with pyridine nucleotide coenzymes (NAD and NADP) suggests that it can modulate oxidation-reduction reactions, thereby influencing cellular metabolism . These molecular interactions underscore the compound’s potential in regulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridine derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, highlighting the need for careful consideration of temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying dosages of pyridine derivatives can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity. This information is essential for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by pyridine nucleotide coenzymes (NAD and NADP) . These coenzymes play a critical role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis. The compound’s interaction with these coenzymes suggests that it can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that pyridine derivatives can be transported across cellular membranes and distributed within various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDQPSPINRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332670
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-12-7
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-nitrobenzyl)pyridine (J. Chem. Soc., p549, 1929) (1.50 g) and 5% Pd-C (0.15 g) in ethanol (30 ml) was vigorously stirred under hydrogen atmosphere for 8 hours, and the Pd-C was filtered off. The filtrate was concentrated under reduced pressure, and the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:1→2:1) to give 2-(4-aminobenzyl)-pyridine (1.09 g) as yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.